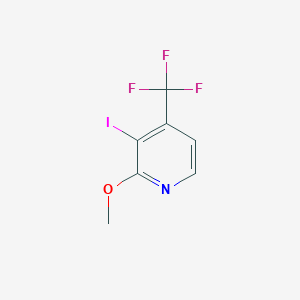

3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3INO. It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to the pyridine ring.

Méthodes De Préparation

The synthesis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine involves several steps:

Starting Materials: The synthesis begins with 2-bromo-4-iodopyridine and trifluoroacetic acid.

Reaction with Trifluoroacetic Acid: 2-bromo-4-iodopyridine reacts with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine.

Substitution Reaction: Under basic conditions, 2-bromo-4-iodo-1-trifluoromethylpyridine reacts with sodium iodide to yield 4-iodo-2-(trifluoromethyl)pyridine.

Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include sodium iodide, trifluoroacetic acid, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its potential in developing antiviral, anticancer, and anti-inflammatory agents. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets .

-

Mechanism of Action :

- The compound interacts with specific molecular targets, modulating enzyme and receptor activity. This interaction can lead to significant biological effects, making it a candidate for drug development aimed at treating diseases like cancer and inflammatory disorders.

Agrochemical Applications

-

Synthesis of Pesticides :

- The compound is utilized in the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides. Its effectiveness in pest control stems from its ability to disrupt biological processes in target organisms.

-

Environmental Impact :

- Research has indicated that derivatives of this compound can be designed to minimize environmental impact while maximizing effectiveness against pests, contributing to sustainable agricultural practices.

Materials Science Applications

-

Development of Advanced Materials :

- This compound is explored for its potential in creating advanced materials with unique optical and electrochemical properties. These materials are valuable in various applications, including sensors and electronic devices.

-

Nanotechnology :

- The compound's properties have been investigated for use in nanotechnology, where it can contribute to the development of nanostructured materials with tailored functionalities.

Case Study 1: Antiviral Drug Development

In a study focused on developing antiviral agents, researchers synthesized a series of compounds based on this compound. The resulting compounds exhibited significant antiviral activity against several viral strains, demonstrating the potential of this compound as a lead structure for drug discovery .

Case Study 2: Insecticide Formulation

Another research project investigated the use of this pyridine derivative in formulating new insecticides. The study found that the inclusion of the trifluoromethyl group significantly enhanced the efficacy of the insecticide against common agricultural pests while reducing toxicity to non-target organisms .

Mécanisme D'action

The mechanism of action of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.

3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

Activité Biologique

3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Iodine atom : Enhances electrophilic properties.

- Methoxy group : Contributes to solubility and reactivity.

- Trifluoromethyl group : Increases lipophilicity and can influence biological activity.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may interact with kinases or other targets critical for cell signaling pathways.

- Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines, potentially through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.

- Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The presence of the methoxy and trifluoromethyl groups enhances its absorption in biological systems.

- Distribution : The lipophilic nature allows for effective distribution across cellular membranes.

- Metabolism : Initial studies suggest that the compound undergoes metabolic transformations that may influence its efficacy and safety profile.

- Excretion : Further research is needed to determine the excretion pathways and half-life in vivo.

In Vitro Studies

Table 1 summarizes the biological activities reported for this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.15 | Apoptosis induction, inhibition of Bcl2 |

| K562 (Leukemia) | 4.20 | Inhibition of cell proliferation |

| PC-3 (Prostate) | 6.00 | Modulation of apoptosis-related signaling |

| Hep-G2 (Liver) | 7.30 | Induction of oxidative stress |

Case Studies

- Cancer Cell Studies : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against leukemia cells, where it induced apoptosis through mitochondrial pathways.

- Inflammation Models : In animal models, the compound showed promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

Propriétés

IUPAC Name |

3-iodo-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-5(11)4(2-3-12-6)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSOTOWUKGBAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.